2-Oxazolidinone, 3-hexyl-
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Overview
Description
2-Oxazolidinone, 3-hexyl- is a chemical compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atomsThe oxazolidinone ring system is a versatile scaffold in synthetic organic chemistry, often used for its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-hexyl- can be achieved through several methods. One common approach involves the [3+2] coupling reaction of isocyanates with epoxides. This reaction is typically catalyzed by bifunctional phase-transfer catalysts and carried out in the presence of a solvent such as PhCl at elevated temperatures (around 100°C) for several hours . Another method involves the ring-opening of aziridines by carbon dioxide or the one-pot reaction of primary amines with epoxides and carbon dioxide .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-hexyl- often employs scalable and efficient synthetic routes. These methods may include the use of microwave irradiation to accelerate the reaction process or the application of palladium-catalyzed N-arylation reactions to introduce specific substituents onto the oxazolidinone ring .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functionalized products.
Substitution: The oxazolidinone ring can undergo substitution reactions, particularly N-arylation, where aryl groups are introduced onto the nitrogen atom
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for N-arylation, carbon dioxide for ring-opening reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions are typically functionalized oxazolidinone derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
2-Oxazolidinone, 3-hexyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-hexyl- involves its interaction with specific molecular targets. For instance, oxazolidinone antibiotics inhibit bacterial growth by binding to the peptidyl transferase center of the bacterial ribosome, thereby interfering with protein synthesis . This mechanism is crucial for its antibacterial activity and is being explored for other therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxazolidinone, 3-hexyl- include:
Linezolid: An oxazolidinone antibiotic used to treat serious bacterial infections.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacteria.
Radezolid: Another oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
2-Oxazolidinone, 3-hexyl- is unique due to its specific hexyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
CAS No. |
27372-18-5 |
---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-hexyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-10-7-8-12-9(10)11/h2-8H2,1H3 |
InChI Key |
LAXKSSXZHUGEBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCOC1=O |
Origin of Product |
United States |
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